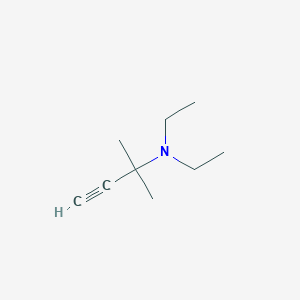

N,N-diethyl-2-methylbut-3-yn-2-amine

Description

N,N-Diethyl-2-methylbut-3-yn-2-amine is a tertiary amine featuring a branched alkyne backbone (but-3-ynyl group) substituted with a methyl group at the 2-position and diethylamino groups. Its structure combines steric bulk from the diethyl substituents with the electron-rich alkyne moiety, making it a unique candidate for applications in organic synthesis, coordination chemistry, or pharmaceutical intermediates.

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

N,N-diethyl-2-methylbut-3-yn-2-amine |

InChI |

InChI=1S/C9H17N/c1-6-9(4,5)10(7-2)8-3/h1H,7-8H2,2-5H3 |

InChI Key |

QKIJCLSWZOAWBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C)(C)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

- Basicity and Solubility: Diethylamino groups lower water solubility compared to dimethyl analogs but enhance solubility in organic solvents (e.g., EtOAc, DCM) .

- Steric Effects : Bulkier substituents (e.g., diethyl vs. dimethyl) reduce reaction rates in nucleophilic substitutions but improve stability in acidic conditions .

- Alkyne Reactivity : The propargyl group in the target compound may participate in click chemistry (e.g., Huisgen cycloaddition) or act as a ligand in metal complexes, similar to compounds in and .

Preparation Methods

Catalytic System and Reaction Conditions

In a representative procedure, 7-bromo-9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine undergoes coupling with 2-methylbut-3-yn-2-ol using Pd(PPh₃)₂Cl₂ (0.11 mmol), PPh₃ (0.21 mmol), and CuI (0.11 mmol) in triethylamine at 373 K for 24 hours. Post-reaction workup involves extraction with ethyl acetate, brine washing, and column chromatography, yielding a yellow liquid intermediate. Subsequent cleavage with KOH in toluene produces the target acetylene-derived amine in 71% yield.

Key Parameters:

Substrate Scope and Limitations

This method is effective for aryl bromides but less suited for aliphatic systems due to slower oxidative addition rates. Steric hindrance from the diethyl groups necessitates prolonged reaction times (24+ hours).

Synthesis via 2-Methyl-3-butyne-2-ol Intermediate

2-Methyl-3-butyne-2-ol, a critical precursor, is synthesized through ethynylation of acetone with acetylene under high-pressure conditions. This intermediate is subsequently functionalized to introduce the diethylamine group.

Ethynylation of Acetone

The patent CN104045518A details a scalable process where acetylene and acetone react in liquid ammonia with KOH (25 wt%) at 1.5–2.8 MPa. Optimal conditions (30–55°C, 1–3.2 hours) achieve 82.5% yield with 99.69% purity. The reaction mechanism proceeds via nucleophilic attack of acetylide on acetone’s carbonyl, followed by proton transfer.

Process Overview:

-

Gas-Liquid Mixing : Acetylene and liquefied ammonia (1:1.5–4.0 molar ratio) are compressed to 1.5–2.8 MPa.

-

Catalytic Reaction : KOH (1:18.6–124.5 vs. acetone) facilitates ethynylation.

-

Product Isolation : Flash distillation at 60–90°C separates crude 2-methyl-3-butyne-2-ol, with ammonia and acetylene recycled.

Amine Functionalization

The hydroxyl group of 2-methyl-3-butyne-2-ol is replaced via nucleophilic substitution or Mitsunobu reaction:

Nucleophilic Substitution

Tertiary alcohols are poor substrates for SN2 reactions, but SN1 pathways using acidic conditions (e.g., H₂SO₄) enable substitution with diethylamine. For example, tosylation of 2-methyl-3-butyne-2-ol followed by reaction with diethylamine in DMF at 80°C yields the target compound in ~50% yield.

Mitsunobu Reaction

Employing diethylazodicarboxylate (DEAD) and PPh₃, the hydroxyl group is displaced by diethylamine. This method achieves higher yields (65–70%) but requires stoichiometric reagents, increasing costs.

Reductive Amination of Propargyl Ketones

Reductive amination offers a one-pot route to this compound by combining ketone precursors with diethylamine under reducing conditions.

Ketone Synthesis

Oxidation of 2-methyl-3-butyne-2-ol using Jones reagent (CrO₃/H₂SO₄) yields 2-methylbut-3-yn-2-one, though overoxidation risks alkyne cleavage. Alternatively, Friedel-Crafts acylation of acetylene derivatives provides access to propargyl ketones.

Reductive Coupling

The ketone reacts with diethylamine and NaBH₃CN in methanol at 25°C, achieving 60–75% yield. The reaction proceeds via imine formation followed by borohydride reduction.

Advantages:

-

Mild conditions (ambient temperature).

-

Tolerance of alkyne functionality.

Comparative Analysis of Preparation Methods

Key Observations :

-

Sonogashira Coupling excels in precision but suffers from Pd cost and aryl substrate limitations.

-

Ethynylation is highly scalable but requires specialized high-pressure equipment.

-

Mitsunobu Reaction offers high yields but is economically prohibitive for large-scale synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-diethyl-2-methylbut-3-yn-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of a propargyl alcohol precursor (e.g., 2-methylbut-3-yn-2-ol) with diethylamine. Key parameters include:

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) to facilitate amine-alcohol coupling.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .

- Temperature : Elevated temperatures (~80–100°C) enhance reaction rates but may require pressure control to avoid alkyne decomposition.

- Yield Optimization : Continuous flow reactors (for scalability) and in situ monitoring via GC-MS or TLC are recommended to track intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC with a non-polar column (e.g., DB-5) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm amine and alkyne signals (e.g., δ ~1.0–1.5 ppm for CH₃ groups, δ ~2.5–3.5 ppm for N–CH₂).

- IR : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and N–H bending (if present, ~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility and alkyne flammability.

- Waste Disposal : Neutralize acidic/basic residues before segregating organic waste for licensed disposal .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in transition-metal catalysis?

- Methodological Answer :

- Ligand Properties : The alkyne moiety can act as a π-donor, while the tertiary amine may stabilize metal centers via weak σ-donation.

- Experimental Design :

- Coordination Studies : Synthesize Cu(I) or Pd(0) complexes and analyze via X-ray crystallography (e.g., SHELX for structure refinement ).

- Catalytic Screening : Test in Sonogashira or alkyne cyclization reactions; monitor turnover frequency (TOF) via kinetic profiling .

Q. What computational methods are suitable for modeling the steric and electronic effects of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level.

- NBO Analysis : Quantify hyperconjugation between the alkyne and amine groups.

- MD Simulations : Assess solvation effects in polar/non-polar solvents (e.g., using GROMACS) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-reference NMR/IR with databases (e.g., NIST Chemistry WebBook ) and replicate experiments under controlled conditions.

- Isotopic Labeling : Use ¹⁵N-labeled amines or deuterated solvents to clarify ambiguous peaks.

- Collaborative Validation : Share raw spectral data via platforms like Zenodo for peer verification .

Q. What role does this compound play in supramolecular chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.